4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392239-59-7
Cat. No.: VC6371252
Molecular Formula: C18H15N3O2S2
Molecular Weight: 369.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392239-59-7 |
|---|---|
| Molecular Formula | C18H15N3O2S2 |
| Molecular Weight | 369.46 |
| IUPAC Name | 4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H15N3O2S2/c1-2-24-18-21-20-17(25-18)19-16(23)14-10-8-13(9-11-14)15(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20,23) |
| Standard InChI Key | OKFREZMALSCBAK-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-Benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 392239-59-7) possesses the molecular formula C₁₈H₁₅N₃O₂S₂ and a molar mass of 369.46 g/mol. The IUPAC name, 4-benzoyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, reflects its bifunctional structure: a benzamide group at position 4 of the benzene ring and a 1,3,4-thiadiazole moiety substituted with an ethylsulfanyl chain at position 5 (Fig. 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 392239-59-7 |
| Molecular Formula | C₁₈H₁₅N₃O₂S₂ |
| Molecular Weight | 369.46 g/mol |
| SMILES Notation | CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
| InChI Key | OKFREZMALSCBAK-UHFFFAOYSA-N |
The compound’s planar benzoyl group and nonpolar ethylsulfanyl tail create amphiphilic properties, influencing solubility and membrane permeability.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic signals:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), ethylsulfanyl methylene (δ 2.5–3.0 ppm), and amide NH (δ 10.2 ppm).
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¹³C NMR: Carbonyl carbons (δ 165–170 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
Mass spectrometry reveals a molecular ion peak at m/z 369.46, consistent with the molecular weight.
Synthesis and Optimization
Reaction Pathway
The synthesis involves three sequential steps (Fig. 2):
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Formation of 5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine: Cyclocondensation of thiosemicarbazide with carbon disulfide in alkaline ethanol, followed by alkylation with ethyl bromide .
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Benzoylation: Reaction with 4-benzoylbenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
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Purification: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) yields the final product with >95% purity.
Yield Enhancement Strategies
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Catalyst Optimization: Using 4-dimethylaminopyridine (DMAP) as a catalyst increases acylation efficiency by 22% .
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Solvent Effects: Replacing dichloromethane with tetrahydrofuran (THF) reduces side-product formation by 15%.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against:
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Gram-positive bacteria: Staphylococcus aureus (MIC: 8 μg/mL) and Bacillus subtilis (MIC: 16 μg/mL) .
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Fungi: Candida albicans (MIC: 32 μg/mL), outperforming fluconazole (MIC: 64 μg/mL) in resistant strains .
Table 2: Comparative Antimicrobial Activity
| Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 4 |
| Candida albicans | 32 | Fluconazole | 64 |
The ethylsulfanyl group enhances membrane disruption, while the thiadiazole ring inhibits fungal ergosterol biosynthesis .
Cytotoxicity Profile
Preliminary MTT assays on HEK-293 cells show moderate cytotoxicity (IC₅₀: 128 μg/mL), suggesting a therapeutic window for antimicrobial use .
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
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Ethylsulfanyl Group: Replacing ethyl with methyl reduces antifungal activity by 50%, indicating chain length dependence .
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Benzamide Moiety: Nitro or methoxy substituents at position 4 improve Gram-negative coverage (e.g., E. coli MIC: 32 → 16 μg/mL).
Comparative Analysis with Analogues
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4-Ethoxy-N-(5-isopropyl-thiadiazol-2-yl)benzamide: Less potent against S. aureus (MIC: 32 μg/mL) due to reduced lipophilicity.
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2-Methoxy-4-(methylthio)-N-(5-phenethyl-thiadiazol-2-yl)benzamide: Superior anti-biofilm activity but higher hepatotoxicity.
Future Research Directions
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Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance solubility and targeting .
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In Vivo Efficacy Studies: Murine models of MRSA infection to validate preclinical safety.
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Derivatization: Synthesis of fluorinated analogues to improve metabolic stability.
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